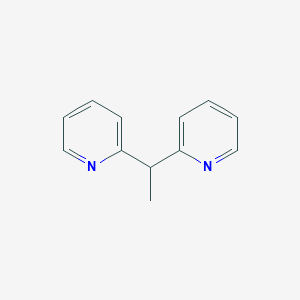

1,1-Bis(2-pyridyl)ethane

描述

Overview of Pyridyl-Based Ligands in Coordination Chemistry

Pyridyl-based ligands are a cornerstone of modern coordination chemistry, prized for their versatile binding capabilities. rsc.org The pyridine (B92270) group, a heterocyclic aromatic ring containing one nitrogen atom, is a ubiquitous functionality used to construct a vast array of framework materials, including coordination polymers (CPs) and metal-organic frameworks (MOFs). rsc.org The nitrogen atom in the pyridine ring possesses a lone pair of electrons, enabling it to act as a potent Lewis base and coordinate to a wide variety of metal ions. evitachem.com

These ligands can be simple monodentate structures, like pyridine itself, or more complex polydentate systems where multiple pyridyl groups are incorporated into a single organic scaffold. otago.ac.nz The coordination mode of these ligands is a critical factor that dictates the final architecture and properties of the resulting metal complex. rsc.org Researchers have developed numerous pyridyl-based ligands with varying degrees of flexibility and rigidity to control the assembly of supramolecular structures. rsc.org The ability of these ligands to form stable complexes with transition metals is fundamental to their application in diverse areas such as catalysis, materials science, and the development of functional molecular devices. otago.ac.nzresearchgate.net

Significance of 1,1-Bis(2-pyridyl)ethane as a Ligand Architecture

This compound (bpye) stands out as a significant bidentate ligand, meaning it can bind to a central metal atom through two of its donor atoms—in this case, the nitrogen atoms of the two pyridyl rings. evitachem.com Its chemical formula is C₁₂H₁₂N₂. evitachem.comsmolecule.com The defining feature of its architecture is the ethane (B1197151) bridge connecting the two pyridyl moieties. smolecule.com

This ethane spacer introduces significant torsional freedom, allowing the two pyridyl rings to rotate relative to each other. This flexibility permits the ligand to adopt various conformations, enabling either cis or trans arrangements of the nitrogen donor atoms to suit the geometric preferences of different metal ions. smolecule.com This adaptability is a key distinction from more rigid bidentate ligands like 2,2'-bipyridine, which has a planar structure enforcing a fixed cis geometry. smolecule.com The capacity of this compound to form stable chelate rings with metal ions enhances the stability and reactivity of the resulting metal centers. smolecule.com Its electron-donating characteristics make it effective in stabilizing metal ions in high oxidation states. smolecule.com These structural and electronic properties have made it a valuable component in the design of novel catalysts and materials with specific electronic and reactive properties. evitachem.comsmolecule.com A notable application is in the field of solar energy, where copper complexes of this compound have been used as highly efficient redox couples in dye-sensitized solar cells (DSSCs). evitachem.comrsc.orgrsc.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂ |

| IUPAC Name | 2,2'-(Ethane-1,1-diyl)dipyridine |

| PubChem CID | 14762641 |

| Structure | Two 2-pyridyl rings attached to a central ethane backbone. |

| Basicity (pKa) | ~4.53 |

This table is generated based on data from sources smolecule.comnih.gov.

Historical Context and Evolution of Research on this compound

The study of polydentate ligands containing pyridyl groups has a long history, with early work focusing on tripodal ligands like tris-(pyrid-2-yl)methane and its analogues, which were developed in the mid-20th century. researchgate.net The exploration of bidentate ligands with flexible backbones represented a significant evolution in the field. The introduction of an ethane bridge between coordinating units, as seen in bis(diphenylphosphino)ethane (dppe), demonstrated that such spacers could stabilize diverse coordination geometries. smolecule.com

This principle was extended to pyridyl systems, leading to the development of ligands like this compound. Early synthesis methods often involved the condensation reaction of 2-pyridinecarboxaldehyde (B72084) with ethylene (B1197577) glycol under acidic conditions. evitachem.comsmolecule.com More contemporary methods include microwave-assisted synthesis to improve reaction efficiency or the reaction of n-BuLi with 2-ethylpyridine (B127773) and 2-fluoropyridine (B1216828) at low temperatures. evitachem.comresearchgate.net

Initial research focused on its fundamental coordination chemistry with various transition metals, including copper, iron, cobalt, palladium, and silver. researchgate.netrsc.org More recently, research has shifted towards harnessing the unique properties of its metal complexes for specific applications. A major breakthrough was the use of a bis(this compound)copper(I/II) redox couple in DSSCs. rsc.orgrsc.org These complexes demonstrated significantly higher efficiencies compared to reference systems, largely due to favorable electron transfer dynamics and the resolution of charge-transport issues seen with other metal complexes. rsc.orgrsc.orgresearchgate.net This has positioned this compound as a promising ligand for the future development of highly efficient solar energy conversion technologies. rsc.orgrsc.org

Table 2: Selected Research Milestones for this compound and Related Ligands

| Milestone | Description | Year of Report |

|---|---|---|

| Development of Tripodal Pyridyl Ligands | Synthesis of compounds like tris-(pyrid-2-yl)methane, laying groundwork for polydentate pyridyl ligand chemistry. | 1960s-1980s |

| Synthesis of 1,1,1-tris-(pyrid-2-yl)ethane | A related tripodal ligand, with its coordination chemistry surveyed with Fe²⁺, Co²⁺, Cu²⁺, and Ag⁺. | 2014 |

| High-Efficiency DSSCs | A redox couple based on [Cu(bpye)₂]⁺/²⁺ achieved record efficiencies for copper-based systems in liquid DSSCs. | 2016 |

| Synthesis of Pentapyridine Ligands | Use of this compound as an intermediate in the synthesis of more complex pentadentate ligands for molecular magnetism research. | 2018 |

This table is generated based on data from sources rsc.orgresearchgate.netresearchgate.net.

Structure

3D Structure

属性

分子式 |

C12H12N2 |

|---|---|

分子量 |

184.24 g/mol |

IUPAC 名称 |

2-(1-pyridin-2-ylethyl)pyridine |

InChI |

InChI=1S/C12H12N2/c1-10(11-6-2-4-8-13-11)12-7-3-5-9-14-12/h2-10H,1H3 |

InChI 键 |

CHWJBMPGMPUBCD-UHFFFAOYSA-N |

规范 SMILES |

CC(C1=CC=CC=N1)C2=CC=CC=N2 |

产品来源 |

United States |

Synthetic Methodologies for 1,1 Bis 2 Pyridyl Ethane and Its Analogues

Synthetic Routes to 1,1-Bis(2-pyridyl)ethane

The construction of the this compound framework can be achieved through several synthetic pathways, primarily involving the formation of the ethane (B1197151) bridge connecting the two pyridine (B92270) rings.

Established Synthetic Procedures

A prevalent and established method for the synthesis of this compound involves the base-catalyzed reaction of 2-picoline (2-methylpyridine) with a suitable electrophile. In a typical procedure, 2-picoline is deprotonated at the methyl group using a strong base, such as sodium amide or an organolithium reagent, to generate a nucleophilic picolyl anion. This anion then undergoes a nucleophilic substitution reaction with a one-carbon electrophile, such as dichloromethane (B109758) or formaldehyde, followed by a subsequent reaction with another equivalent of the picolyl anion to form the desired ethane bridge.

Another established route utilizes 2-vinylpyridine (B74390) as a key precursor. Due to the electron-withdrawing nature of the pyridine ring, the vinyl group in 2-vinylpyridine is susceptible to nucleophilic attack. wikipedia.org The reaction of 2-vinylpyridine with a nucleophile, such as the picolyl anion generated from 2-picoline, can lead to the formation of the this compound skeleton. The reaction conditions, including the choice of solvent and base, are critical in directing the reaction towards the desired product and minimizing polymerization of the 2-vinylpyridine.

A summary of common starting materials and reaction types for established synthetic procedures is presented in the table below.

| Starting Material 1 | Starting Material 2 | Reaction Type | Key Reagents |

| 2-Picoline | Dichloromethane | Nucleophilic Substitution | Strong Base (e.g., NaNH2, n-BuLi) |

| 2-Picoline | Formaldehyde | Nucleophilic Addition/Substitution | Strong Base (e.g., NaNH2, n-BuLi) |

| 2-Vinylpyridine | 2-Picoline | Michael Addition | Base |

Alternative and Green Synthetic Approaches

In recent years, there has been a growing interest in developing more environmentally benign and efficient synthetic methods for bipyridine-based ligands. While specific green synthesis protocols for this compound are not extensively documented, general principles of green chemistry can be applied. These include the use of less hazardous solvents, catalytic methods to reduce waste, and energy-efficient reaction conditions.

Microwave-assisted organic synthesis is a promising green alternative that can often lead to shorter reaction times, higher yields, and reduced side product formation. The application of microwave irradiation to the established synthetic routes of this compound could potentially offer a more sustainable approach.

Furthermore, the development of catalytic C-H activation and coupling reactions for the synthesis of bipyridine derivatives represents a significant advancement in green chemistry. mdpi.compreprints.org These methods avoid the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and the generation of waste. While direct application to this compound is yet to be widely reported, these strategies hold potential for future alternative synthetic routes.

Derivatization and Functionalization Strategies of this compound

The modification of the this compound scaffold is crucial for fine-tuning the electronic and steric properties of the resulting ligands, which in turn influences the characteristics of their metal complexes.

Modifications for Tailored Ligand Properties

Derivatization of this compound can be achieved by introducing functional groups onto the pyridine rings. This allows for the modulation of the ligand's electron-donating ability, steric hindrance, and potential for secondary interactions. For instance, the introduction of electron-donating groups (e.g., alkyl, alkoxy) can enhance the basicity of the pyridine nitrogen atoms, leading to stronger coordination to metal centers. Conversely, electron-withdrawing groups (e.g., halogens, nitro groups) can decrease the basicity and affect the redox properties of the resulting metal complexes.

A key strategy for functionalizing the pyridine ring is through electrophilic aromatic substitution. However, pyridine itself is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org A common approach to overcome this is the initial oxidation of the pyridine nitrogen to form the corresponding N-oxide. The N-oxide is significantly more reactive towards electrophiles, allowing for the introduction of substituents at the 4-position. Subsequent reduction of the N-oxide regenerates the pyridine ring, now bearing the desired functional group.

Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues typically involves utilizing appropriately substituted pyridine precursors in the established synthetic routes. For example, to introduce alkyl or aryl groups onto the pyridine rings, the corresponding substituted 2-picolines or 2-vinylpyridines can be used as starting materials.

The synthesis of halogenated analogues, such as those containing bromo or chloro substituents, can be achieved through direct halogenation of the this compound N-oxide, followed by deoxygenation. Alternatively, halogenated pyridine starting materials can be employed in the coupling reactions.

The table below provides an overview of strategies for synthesizing substituted analogues.

| Substituent | Synthetic Strategy | Precursor Example |

| Alkyl | Use of substituted starting materials | 4-Alkyl-2-picoline |

| Aryl | Use of substituted starting materials | 4-Aryl-2-picoline |

| Halogen | Electrophilic halogenation of N-oxide | This compound N-oxide |

| Nitro | Electrophilic nitration of N-oxide | This compound N-oxide |

The synthesis of these analogues allows for a systematic investigation of the structure-property relationships of the corresponding metal complexes, paving the way for the design of ligands with tailored functionalities for applications in catalysis, materials science, and bioinorganic chemistry.

Coordination Chemistry of 1,1 Bis 2 Pyridyl Ethane

Fundamental Principles of Metal-1,1-Bis(2-pyridyl)ethane Complexation

The interaction between a metal ion and 1,1-Bis(2-pyridyl)ethane, often abbreviated as bpye, is governed by established principles of coordination chemistry, including the ligand's ability to donate electrons and the geometric preferences of the metal center.

Ligand Denticity and Chelation Effects

This compound is a classic example of a bidentate ligand. This means it possesses two donor atoms—the nitrogen atoms of the two pyridine (B92270) rings—that can simultaneously bind to a single central metal ion. This mode of binding is known as chelation and results in the formation of a stable, five-membered ring structure incorporating the metal ion, the two nitrogen donor atoms, and the two carbon atoms of the ethane (B1197151) backbone that link the pyridyl groups.

The stability of the resulting metal complex is significantly enhanced by the chelate effect. This thermodynamic principle states that a multidentate ligand forms a more stable complex than an equivalent number of monodentate ligands. The enhanced stability is primarily due to a favorable increase in entropy upon chelation, as multiple solvent molecules that were previously coordinated to the metal ion are displaced by a single chelating ligand molecule.

Stereochemical Aspects of Coordination

The formation of bis-chelate complexes, such as [M(bpye)₂]ⁿ⁺, introduces distinct stereochemical possibilities. When two bidentate ligands coordinate to a metal center, they can arrange themselves in different spatial orientations, leading to isomerism.

Transition Metal Complexes of this compound

The ability of this compound to form stable chelate complexes makes it a valuable ligand in the study of transition metal chemistry. Copper complexes, in particular, have been investigated for their interesting redox and structural properties.

Synthesis and Characterization of Copper(I/II)-1,1-Bis(2-pyridyl)ethane Complexes

Complexes of both copper(I) and copper(II) with this compound have been synthesized and characterized. A common synthetic route involves the reaction of a suitable copper salt (e.g., [Cu(CH₃CN)₄]PF₆ for Cu(I) or Cu(PF₆)₂·xH₂O for Cu(II)) with two equivalents of the this compound ligand in an appropriate solvent like acetonitrile. These reactions yield the corresponding bis-chelated complexes, [Cu(bpye)₂]⁺ and [Cu(bpye)₂]²⁺.

Characterization of these complexes is typically achieved through a combination of spectroscopic techniques, such as UV-Vis and NMR spectroscopy, and electrochemical methods like cyclic voltammetry, which provides information on their redox behavior.

The [Cu(bpye)₂]⁺/²⁺ system serves as an efficient and reversible one-electron redox couple. The redox potential of this couple has been measured to be approximately +0.97 V versus the Normal Hydrogen Electrode (NHE). This positive potential is a key characteristic, indicating the relative stability of the Cu(I) state.

Studies have shown that this system exhibits fast electron self-exchange reactions, a crucial factor for efficient electron transfer applications. The rapid kinetics are attributed to the minimal structural rearrangement required between the Cu(I) and Cu(II) oxidation states, which lowers the activation energy for the electron transfer process. This favorable redox behavior has led to the exploration of the [Cu(bpye)₂]⁺/²⁺ couple as a promising alternative to traditional redox mediators in applications such as dye-sensitized solar cells.

| Property | Value |

|---|---|

| Redox Potential (E⁰ vs. NHE) | +0.97 V |

| Electron Transfer | One-electron process (Cu⁺ ↔ Cu²⁺ + e⁻) |

| Kinetics | Fast electron self-exchange |

Single-crystal X-ray diffraction has provided definitive structural information for both the [Cu(bpye)₂]⁺ and [Cu(bpye)₂]²⁺ complexes. The analysis reveals significant differences in the coordination geometry around the copper center depending on its oxidation state.

For the copper(I) complex, [Cu(bpye)₂]⁺, the geometry is best described as distorted tetrahedral. The copper center is coordinated by four nitrogen atoms from the two bidentate bpye ligands. The distortion from an ideal tetrahedral geometry is a common feature in such complexes, driven by the constraints of the chelate rings and steric interactions between the ligands.

In contrast, the copper(II) complex, [Cu(bpye)₂]²⁺, adopts a five-coordinate, distorted trigonal bipyramidal geometry. In this structure, the Cu(II) ion is coordinated to four nitrogen atoms from the two bpye ligands and likely a solvent molecule or a counter-ion in the fifth position to satisfy the coordination sphere. This change in geometry upon oxidation from Cu(I) to Cu(II) is a manifestation of the Jahn-Teller effect often observed for d⁹ copper(II) ions and highlights the stereochemical flexibility of the bpye ligand.

| Complex | Oxidation State | Coordination Geometry |

|---|---|---|

| [Cu(bpye)₂]⁺ | Cu(I) | Distorted Tetrahedral |

| [Cu(bpye)₂]²⁺ | Cu(II) | Distorted Trigonal Bipyramidal |

Exploration of Other First-Row Transition Metal Complexes

While the coordination chemistry of this compound with some first-row transition metals has been investigated, detailed structural and spectroscopic data for its complexes with cobalt, nickel, and copper remain somewhat limited in the scientific literature. However, studies on closely related bis(pyridyl) ligands provide valuable insights into the expected coordination behavior.

Research on the tridentate analogue, 1,1,1-tris(2-pyridyl)ethane, has revealed the formation of stable complexes with both cobalt(II) and cobalt(III). rsc.orgrsc.orgnih.gov For instance, the low-spin [Co(1,1,1-tris(2-pyridyl)ethane)₂]³⁺ cation exhibits a distorted octahedral geometry, with Co-N bond lengths averaging approximately 1.93 Å. rsc.orgrsc.orgnih.gov The related cobalt(II) complex, [Co(1,1,1-tris(2-pyridyl)ethane)₂]²⁺, displays longer Co-N bonds, consistent with its high-spin d⁷ configuration. rsc.orgrsc.orgnih.gov While no specific crystal structures for cobalt complexes of this compound are readily available, it is anticipated to form similar octahedral or tetrahedral complexes, depending on the stoichiometry and the nature of the counter-ions.

In the case of nickel(II), it is expected to form stable complexes with this compound. By analogy with other bis(pyridyl) ligands, octahedral [Ni(this compound)₃]²⁺ or square planar/octahedral [Ni(this compound)₂X₂] complexes are plausible, where X represents a monodentate anion. The flexible ethane bridge in this compound would allow for the adoption of the necessary geometry to accommodate the coordination preferences of the nickel(II) ion.

The coordination chemistry of copper(II) with the isomeric ligand 1,2-bis(2'-pyridyl)ethane has been explored, revealing a variety of structural motifs including tetrahedral, square planar, square pyramidal, and tetragonally distorted octahedral geometries. researchgate.net This diversity is attributed to the stereochemical adaptability of the ligand to the electronic demands of the copper(II) ion. researchgate.net For example, in one reported copper(II) complex with 1,2-bis(2'-pyridyl)ethane, the copper center adopts a five-coordinate square pyramidal geometry. researchgate.net It is highly probable that this compound would exhibit similar versatility in its coordination with copper(II), forming complexes with various coordination numbers and geometries. Studies on the tridentate 1,1,1-tris(2-pyridyl)ethane have also shown the formation of copper(II) complexes, such as [Cu(1,1,1-tris(2-pyridyl)ethane)₂]²⁺, which features a Jahn-Teller distorted octahedral geometry. rsc.orgrsc.orgnih.gov

| Complex | Metal Center | Ligand | Co-N Bond Lengths (Å) | Reference |

|---|---|---|---|---|

| [Co(1,1,1-tris(2-pyridyl)ethane)₂]³⁺ | Co(III) | 1,1,1-tris(2-pyridyl)ethane | ~1.93 (average) | rsc.orgrsc.orgnih.gov |

Coordination with Precious Metals (e.g., Platinum Group Metals)

The coordination of this compound with precious metals, particularly the platinum group metals, is an area of growing interest due to the potential applications of such complexes in catalysis and materials science. While specific data for this compound is scarce, research on its isomer, 1,2-bis(2-pyridyl)ethane, provides valuable precedents.

A notable example is the platinum(II) complex, [PtMe₂(1,2-bis(2-pyridyl)ethane)]. acs.org This complex serves as a precursor to various organoplatinum(IV) complexes. The seven-membered chelate ring formed by the 1,2-bis(2-pyridyl)ethane ligand induces significant strain, which influences the subsequent reactivity of the complexes. acs.org For instance, reaction with halogens leads to oxidative addition to form platinum(IV) species, which can then undergo reductive elimination. acs.org

While detailed studies on rhodium and iridium complexes with this compound are not extensively documented, research on other bidentate N-donor ligands suggests that it would readily form square planar or octahedral complexes with these metals in their common oxidation states (e.g., Rh(I), Rh(III), Ir(I), Ir(III)). The coordination of related polypyridyl ligands to rhodium and iridium has been shown to yield complexes with interesting photophysical and electrochemical properties. semanticscholar.orgmq.edu.auresearchgate.net

The tridentate analogue, 1,1,1-tris(2-pyridyl)ethane, has been shown to form a square planar complex with palladium(II), [PdCl₂(1,1,1-tris(2-pyridyl)ethane)], where the ligand acts as a bidentate donor, leaving one pyridyl arm uncoordinated. rsc.orgnih.gov This suggests that this compound would readily form stable square planar complexes with palladium(II), such as [PdCl₂(this compound)].

| Metal | Ligand | Complex Formula | Coordination Geometry | Reference |

|---|---|---|---|---|

| Platinum(II) | 1,2-bis(2-pyridyl)ethane | [PtMe₂(1,2-bis(2-pyridyl)ethane)] | Square Planar | acs.org |

| Palladium(II) | 1,1,1-tris(2-pyridyl)ethane | [PdCl₂(1,1,1-tris(2-pyridyl)ethane)] | Square Planar | rsc.orgnih.gov |

Main Group and Lanthanide Metal Coordination with this compound

The coordination chemistry of this compound with main group and lanthanide metals is a relatively unexplored area. There is a lack of specific research findings on the synthesis and structural characterization of complexes between this compound and these elements.

However, the coordination of lanthanide ions with the isomeric ligand 1,2-bis(4-pyridyl)ethane (B167288) has been reported to yield a variety of coordination polymers. rsc.org These studies have demonstrated the formation of three-dimensional frameworks, such as ³∞[LnCl₃(1,2-bis(4-pyridyl)ethane)₂], and one-dimensional strands, like ¹∞[La₂Cl₆(1,2-bis(4-pyridyl)ethane)₂(thz)₆] (where thz is thiazole). rsc.org The structural diversity observed in these systems highlights the versatile bridging capabilities of the bis(pyridyl)ethane backbone. It is plausible that this compound could also act as a bridging or chelating ligand to form coordination polymers with lanthanide ions, potentially leading to materials with interesting luminescence properties, a characteristic feature of many lanthanide complexes.

Regarding main group elements, the nitrogen donor atoms of the pyridyl groups in this compound possess lone pairs of electrons that could potentially coordinate to Lewis acidic main group metal centers. However, dedicated studies to explore and characterize such interactions are currently not available in the literature.

| Lanthanide | Ligand | Complex Formula | Structural Motif | Reference |

|---|---|---|---|---|

| Ce-Lu | 1,2-bis(4-pyridyl)ethane | ³∞[LnCl₃(1,2-bis(4-pyridyl)ethane)₂]·thz | 3D Framework | rsc.org |

| La | 1,2-bis(4-pyridyl)ethane | ¹∞[La₂Cl₆(1,2-bis(4-pyridyl)ethane)₂(thz)₆] | 1D Strand | rsc.org |

Applications of 1,1 Bis 2 Pyridyl Ethane Complexes in Advanced Technologies

Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) represent a promising alternative to conventional silicon-based photovoltaics, and the electrolyte's redox mediator is a crucial component for achieving high efficiencies. Copper complexes with 1,1-Bis(2-pyridyl)ethane ligands have emerged as highly effective redox mediators, offering advantages over the traditional iodide/triiodide and cobalt-based systems.

Table 1: Photovoltaic Performance of DSSCs with Different Redox Mediators

| Redox Couple | Voc (mV) | Jsc (mA cm-2) | FF | η (%) |

|---|---|---|---|---|

| [Cu(bpye)₂]⁺/²⁺ | 884 | 12.8 | 0.79 | 9.0 |

| [Co(bpy)₃]²⁺/³⁺ | 875 | 11.2 | 0.70 | 6.9 |

Data obtained under simulated AM 1.5G solar irradiation at 1000 W m⁻².

The enhanced performance of [Cu(bpye)₂]⁺/²⁺-based DSSCs is rooted in favorable kinetics of charge transport and regeneration. The regeneration of the oxidized dye by the Cu(I) complex is a critical step, and studies have shown this process to be very rapid with the [Cu(bpye)₂]⁺ couple. epfl.chrsc.orgrsc.org Furthermore, the rate of recombination, where electrons in the TiO₂ conduction band react with the oxidized species of the redox mediator (Cu(II)), is significantly suppressed compared to cobalt-based systems. epfl.chrsc.orgrsc.org This sluggish recombination is crucial for achieving a high open-circuit voltage.

Electrochemical impedance spectroscopy (EIS) is a powerful tool to probe the internal resistances and charge transfer processes within a DSSC. The resistance at the TiO₂/dye-electrolyte interface is a measure of the recombination loss. For the [Cu(bpye)₂]⁺/²⁺ system, this resistance was found to be 44 Ω, which is higher than the 35 Ω recorded for the [Co(bpy)₃]²⁺/³⁺ system, indicating a lower recombination loss in the copper-based devices. epfl.ch This lower recombination contributes to the higher photovoltage observed in DSSCs with the this compound copper complex. epfl.ch A significant advantage of copper-based redox couples, including the [Cu(bpye)₂]⁺/²⁺ system, is the mitigation of charge-transport problems that are often a major drawback of cobalt complex-based redox couples. epfl.chrsc.orgrsc.org

The long-term stability of DSSCs is a critical factor for their commercial viability. Devices utilizing the [Cu(bpye)₂]⁺/²⁺ redox mediator have demonstrated excellent stability under dark conditions. epfl.ch When subjected to continuous light exposure, an initial drop in efficiency from 9% to 6% was observed within the first 20-40 hours. epfl.ch This initial degradation is likely due to light-induced ligand exchange or oxidation of the Cu(I) species. epfl.ch However, following this initial period, the system remained photochemically stable for up to 700 hours of exposure. epfl.ch

While specific studies on the scalability of DSSCs based solely on this compound are not extensively detailed, the general challenges for large-scale DSSC production include ensuring uniform electrolyte filling, maintaining long-term stability under real-world conditions, and minimizing material costs. The promising efficiency and stability of copper complexes with this compound suggest their potential for use in larger-scale applications, provided that manufacturing processes can be optimized. The use of earth-abundant copper is also an advantage for scalability compared to ruthenium-based dyes.

Catalytic Applications of this compound Complexes

While the application of this compound complexes in DSSCs is well-documented, their use in catalysis is an emerging area of research. The ability of the this compound ligand to form stable complexes with various transition metals opens up possibilities for their use as catalysts in a range of chemical reactions.

In the realm of homogeneous catalysis, where the catalyst and reactants are in the same phase, complexes of this compound have been explored, although less extensively than their DSSC applications. Research into the catalytic activity of metal complexes often involves ligands with similar pyridyl moieties. For instance, iron complexes with bis(imino)pyridine ligands have been studied for ethylene (B1197577) polymerization. While not directly involving this compound, this highlights the utility of pyridyl-containing ligands in homogeneous catalysis.

More directly, a diiron(III) complex incorporating a related hexapyridine ligand, 1,2-bis[2-di(2-pyridyl)methyl-6-pyridyl]ethane, has been shown to be a highly efficient catalyst for the functionalization of alkanes. rsc.org This complex, in the presence of m-chloroperbenzoic acid, catalyzed the oxygenation of cyclohexane (B81311) with a high turnover frequency of 70 mol product per mol of catalyst per minute. rsc.org The catalyst also demonstrated remarkable stability, with 80% of the complex remaining at the end of the reaction. rsc.org

Palladium complexes are widely used in homogeneous catalysis for cross-coupling reactions. While specific studies focusing on palladium complexes with this compound for such reactions are not abundant in the reviewed literature, the general principles of ligand design in palladium catalysis suggest that the electronic and steric properties of this compound could be beneficial. The pyridyl groups can influence the electron density at the metal center, which is crucial for the oxidative addition and reductive elimination steps in many catalytic cycles.

Exploration of Heterogeneous Catalysis

Potential in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules, focusing on the weaker and reversible non-covalent interactions that hold them together. The self-assembly of ligands and metal ions is a powerful strategy for constructing intricate supramolecular structures.

Formation of Discrete Supramolecular Architectures

The geometry of the this compound ligand, with its two pyridyl groups connected to the same carbon atom, suggests its potential to form chelate rings with metal centers, which can then act as building blocks for larger, discrete supramolecular architectures like metallacycles or metallacages. However, a review of published research indicates a scarcity of studies focused specifically on the self-assembly of this compound with metal ions to form such discrete structures. In contrast, numerous studies have successfully employed other bis-pyridyl isomers, such as 1,2-bis(4-pyridyl)ethane (B167288), to create a wide array of coordination polymers and supramolecular assemblies. The specific stereochemistry of this compound may influence the stability and preferred geometry of potential assemblies, a subject that remains to be thoroughly investigated.

Role in Host-Guest Systems

Host-guest chemistry, a central part of supramolecular chemistry, involves the binding of a "guest" molecule within the cavity of a "host" molecule. The formation of well-defined cavities is a prerequisite for a complex to function as a host. While metallacages constructed from other pyridyl-containing ligands have demonstrated the ability to encapsulate guest molecules, there is a lack of specific research demonstrating the application of this compound complexes in host-guest systems. The potential for its metal complexes to form cavities suitable for guest binding has not been documented in dedicated studies.

Sensing and Detection Applications

The development of chemical sensors is a critical area of research, with coordination complexes often playing a key role due to their specific and detectable responses (e.g., colorimetric or fluorometric changes) to the presence of certain analytes. The pyridyl moieties in this compound could potentially interact with analytes, and complexation with a metal center could modulate its electronic properties to create a sensing response. Despite this potential, a survey of the scientific literature reveals no specific reports on the design, synthesis, or application of this compound-based complexes for the sensing and detection of ions or molecules. Research in this area is rich for other polypyridyl ligands, but data on analyte specificity, detection limits, and sensing mechanisms for this compound complexes are currently absent from the available literature.

Spectroscopic and Structural Characterization Techniques

X-ray Diffraction Analysis of 1,1-Bis(2-pyridyl)ethane Complexes

Single crystal X-ray diffraction is the gold standard for obtaining the absolute three-dimensional structure of a molecule. While specific crystal structure data for a complex of this compound was not found in the surveyed literature, the technique is routinely applied to similar pyridyl-containing ligands. For illustrative purposes, the crystallographic data for a related Schiff base compound, (1E,1′E)-N,N′-(ethane-1,2-diyl)bis[(pyridin-2-yl)methanimine], which also features two pyridyl groups linked by an ethane (B1197151) bridge, demonstrates the type of detailed information this method provides nih.gov.

In a typical analysis, a single crystal of the target complex is irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the positions of all atoms can be determined nih.govnajah.edu. This method allows for the precise measurement of bond lengths and angles, the determination of coordination geometry around the metal center, and the characterization of intermolecular interactions within the crystal lattice iucr.org.

Table 1: Example Crystal Data and Structure Refinement for (1E,1′E)-N,N′-(ethane-1,2-diyl)bis[(pyridin-2-yl)methanimine] nih.gov

| Parameter | Value |

| Empirical Formula | C₁₄H₁₄N₄ |

| Formula Weight (Mr) | 238.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c (example notation) |

| a (Å) | 19.347 (5) |

| b (Å) | 5.9339 (12) |

| c (Å) | 13.165 (2) |

| β (°) | 122.266 (8) |

| Volume (ų) | 1278.0 (5) |

| Z | 4 |

| Radiation type | Cu Kα |

| Temperature (K) | 296 |

| Final R indices [I > 2σ(I)] | R[F² > 2σ(F²)] = 0.043 |

| wR(F²) | 0.120 |

This data is for an illustrative compound and not this compound.

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze microcrystalline solids. While it does not provide the atomic-level resolution of single-crystal XRD, it is invaluable for confirming the phase purity of a bulk sample and identifying the crystalline form. The PXRD pattern is a fingerprint of a specific crystalline solid; by comparing the experimental pattern of a synthesized batch of a this compound complex to a pattern simulated from single-crystal data, one can confirm the identity and purity of the bulk material rsc.org.

The technique involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ) govinfo.gov. PXRD is also instrumental in studying structural transformations that may occur due to changes in temperature, pressure, or solvent exposure rsc.org.

Advanced Spectroscopic Methods

Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing insights into molecular structure, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of molecules in solution uobasrah.edu.iq. For this compound, ¹H and ¹³C NMR would provide crucial information about its molecular structure and purity.

¹H NMR: A ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the two pyridyl rings, a quartet for the single methine (CH) proton, and a doublet for the three methyl (CH₃) protons. The chemical shifts and coupling patterns of the pyridyl protons would confirm their substitution pattern. Upon complexation to a metal, changes in these chemical shifts can indicate the coordination mode of the ligand.

¹³C NMR: The ¹³C NMR spectrum would show separate resonances for each unique carbon atom in the molecule, including the aromatic carbons of the pyridyl rings and the aliphatic carbons of the ethyl bridge researchgate.net. The number of signals confirms the molecular symmetry.

While specific, published NMR data for this compound were not identified in the search, the table below provides representative ¹H NMR data for a related dione compound to illustrate the format of such data rsc.org.

Table 2: Example ¹H NMR Data for 1,2-Di-m-tolylethane-1,2-dione in CDCl₃ rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Illustrative) |

| 7.78-7.76 | m (multiplet) | 4H | Aromatic Protons |

| 7.48-7.46 | m (multiplet) | 2H | Aromatic Protons |

| 7.41-7.38 | m (multiplet) | 2H | Aromatic Protons |

| 2.41 | s (singlet) | 6H | Methyl Protons |

This data is for an illustrative compound and not this compound.

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These two techniques are often used together as they provide complementary information based on different selection rules spectroscopyonline.comsurfacesciencewestern.com.

FT-IR Spectroscopy: FT-IR is sensitive to vibrations that cause a change in the molecule's dipole moment, such as stretches of polar bonds biointerfaceresearch.com. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for aromatic C-H stretching above 3000 cm⁻¹, C=C and C=N stretching vibrations of the pyridyl rings in the 1600-1400 cm⁻¹ region, and various bending modes at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy is sensitive to vibrations that cause a change in the molecule's polarizability spectroscopyonline.com. It is particularly useful for observing symmetric and non-polar bond vibrations. For this compound, Raman spectroscopy would also detect the pyridyl ring vibrations and could be used to study the low-frequency metal-ligand vibrations upon complex formation researchgate.net.

Analysis of these spectra can confirm the presence of key functional groups and provide evidence of ligand coordination to a metal ion, as coordination typically perturbs the vibrational frequencies of the pyridyl rings.

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy, provides information about the electronic structure of a molecule researchgate.netresearchgate.net.

UV-Vis Absorption: The UV-Vis spectrum of this compound is expected to be dominated by intense absorption bands in the UV region, corresponding to π→π* electronic transitions within the pyridyl rings nih.gov. Upon formation of a metal complex, new absorption bands may appear. These can include lower energy metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or, for transition metals, weak d-d transition bands, providing insight into the electronic interaction between the ligand and the metal center.

Emission Spectroscopy: Some complexes of this compound, particularly with d⁶ or d¹⁰ metal ions, may exhibit luminescence (fluorescence or phosphorescence). The emission spectrum, which records the intensity of light emitted as a function of wavelength after excitation, can provide information about the nature and energy of the excited states of the complex.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

The electrochemical behavior of this compound and its metal complexes is a crucial aspect of its characterization, providing insights into its electron transfer properties and the influence of its coordination on the redox potentials of metal centers. Cyclic voltammetry (CV) is a primary technique employed for this purpose, revealing information about the oxidation and reduction processes of the compound and its derivatives.

While the electrochemical properties of the free this compound ligand are not extensively detailed in the literature, the redox behavior of its metal complexes has been a subject of investigation. The electronic properties of the ligand, particularly its ability to stabilize different oxidation states of a coordinated metal ion, can be inferred from the electrochemical data of these complexes.

Studies on structurally related polypyridyl ligands and their transition metal complexes offer a comparative framework for understanding the potential electrochemical characteristics of this compound complexes. For instance, the electrochemical analysis of iron(II) and ruthenium(II) complexes with various pyridyl-containing ligands demonstrates that both the ligand structure and the metal center dictate the redox potentials.

In typical cyclic voltammetry experiments involving such complexes, a three-electrode system is utilized, comprising a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and an auxiliary electrode (e.g., a platinum wire). The experiments are conducted in a suitable solvent, such as acetonitrile or dimethylformamide, containing a supporting electrolyte.

The resulting voltammograms for metal complexes of pyridyl-containing ligands often exhibit reversible or quasi-reversible one-electron transfer processes. These processes are associated with the metal-centered redox couples (e.g., Fe(III)/Fe(II) or Ru(III)/Ru(II)) and, in some cases, ligand-based redox events.

For example, studies on iron(II) complexes with tridentate pyridyl ligands have shown quasi-reversible one-electron transfer processes. The oxidation and reduction peak potentials (Epa and Epc) are used to determine the formal potential (E½), which provides a measure of the ease of electron transfer. The separation between the anodic and cathodic peak potentials (ΔEp) gives an indication of the reversibility of the redox process.

The following tables present representative electrochemical data for transition metal complexes with ligands structurally analogous to this compound, illustrating the typical range of redox potentials observed.

| Complex | Redox Couple | Epa (V vs. Ag/AgCl) | Epc (V vs. Ag/AgCl) | ΔEp (V) | Solvent | Reference |

|---|---|---|---|---|---|---|

| [Cu₂(C₁₇H₂₈N₆)·4Cl] | Cu(II)/Cu(I) | 0.75 | 0.03 | 0.72 | Not Specified | aip.org |

| [Fe₂(C₁₇H₂₈N₆)·4Cl] | Fe(III)/Fe(II) | -0.67 | -0.47 | 0.20 | Not Specified | aip.org |

| [Ni₂(C₁₇H₂₈N₆)·4Cl] | Ni(II)/Ni(I) | 0.71 | 0.12 | 0.59 | Not Specified | aip.org |

| Complex | Redox Couple | E½ (V vs. Ag⁺/Ag) | Reference |

|---|---|---|---|

| Ru(H₂dcbpy)(CO)₂Cl₂ | Ru(III)/Ru(II) | 1.62 | |

| Ru(H₂dcbpy)₂Cl₂ | Ru(III)/Ru(II) | 0.98 | |

| Ru(H₂dcbpy)₂Br₂ | Ru(III)/Ru(II) | 0.99 | |

| [Ru(H₂dcbpy)₃]Cl₂ | Ru(III)/Ru(II) | 1.34 |

Computational and Theoretical Studies of 1,1 Bis 2 Pyridyl Ethane Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a theoretical examination of 1,1-bis(2-pyridyl)ethane and its metal complexes, DFT calculations would be instrumental in determining key electronic properties. Such studies would typically involve the calculation of:

Optimized Geometries: Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's reactivity, electronic transitions, and ability to coordinate with metal ions. The energy gap between the HOMO and LUMO provides insights into the chemical stability of the system.

Mulliken Population Analysis: This analysis distributes the total electron population among the atoms in the molecule, providing insights into the partial atomic charges and the nature of chemical bonds (ionic vs. covalent character).

Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is valuable for predicting sites of interaction with other chemical species.

Molecular Modeling and Dynamics Simulations for Complex Behavior

Molecular modeling and molecular dynamics (MD) simulations are essential tools for understanding the dynamic behavior of molecules and their assemblies over time. For systems involving this compound, these techniques could be applied to study:

Conformational Analysis: Identifying the different spatial arrangements (conformers) of the ligand and determining their relative energies.

Complex Formation: Simulating the process of a metal ion coordinating with this compound ligands to form stable complexes.

Self-Assembly of Coordination Polymers and Metal-Organic Frameworks (MOFs): MD simulations can model the spontaneous organization of metal ions and this compound linkers into extended one-, two-, or three-dimensional structures. This would provide insights into the formation mechanisms and structural stability of such materials.

Detailed studies employing molecular modeling and dynamics simulations to explore the conformational landscape, complexation behavior, and self-assembly processes of this compound are not present in the currently accessible scientific literature.

Computational Design of Novel this compound Ligands and Complexes

Computational chemistry plays a vital role in the rational design of new ligands and metal complexes with desired properties. For the this compound scaffold, computational design strategies could involve:

In Silico Functionalization: Systematically modifying the this compound structure by adding different functional groups to the pyridyl rings or the ethane (B1197151) backbone. Computational screening of these virtual libraries of ligands would allow for the prediction of their electronic and steric properties.

Structure-Property Relationship Studies: Establishing correlations between the structural features of designed ligands and the properties of their resulting metal complexes, such as catalytic activity, photophysical properties, or magnetic behavior.

High-Throughput Virtual Screening: Employing computational methods to rapidly evaluate large numbers of potential ligand candidates to identify promising structures for subsequent experimental synthesis and testing.

Specific examples of the computational design and screening of novel ligands based on the this compound framework are not documented in the reviewed literature.

Theoretical Insights into Reaction Mechanisms and Catalytic Pathways

Theoretical calculations are invaluable for elucidating the detailed mechanisms of chemical reactions, including those catalyzed by metal complexes. For catalytic systems involving this compound complexes, theoretical studies could provide:

Elucidation of Catalytic Cycles: Mapping the entire sequence of elementary steps involved in a catalytic reaction, including substrate binding, activation, transformation, and product release.

Transition State Analysis: Identifying and characterizing the high-energy transition state structures that connect reactants, intermediates, and products. The calculated activation energies associated with these transition states are critical for understanding reaction rates.

Ligand Effects on Catalysis: Investigating how modifications to the this compound ligand influence the efficiency and selectivity of a catalytic process.

At present, there is a lack of specific theoretical studies in the public domain that detail the reaction mechanisms and catalytic pathways for reactions mediated by complexes of this compound.

Conclusion and Future Perspectives

Summary of Key Research Findings on 1,1-Bis(2-pyridyl)ethane

Research on this compound, a bidentate N,N'-chelating ligand, has primarily centered on its coordination chemistry and the properties of its resulting metal complexes. A significant breakthrough in the application of this ligand has been demonstrated in the field of renewable energy, specifically in dye-sensitized solar cells (DSSCs).

The ethane (B1197151) bridge between the two pyridyl rings provides a degree of flexibility, allowing the ligand to form stable chelate rings with a variety of transition metal ions. This coordination behavior is fundamental to the utility of this compound in creating functional molecular entities. While extensive characterization of a wide range of metal complexes with this specific ligand is not broadly documented in publicly available research, the principles of its coordination are well-understood from the broader study of bis(pyridyl)alkane ligands.

Identification of Current Research Gaps and Challenges

Despite the promising application in DSSCs, there are significant gaps and challenges in the research landscape of this compound.

A primary challenge is the limited scope of documented research. Much of the available literature focuses on the closely related ligand, 1,1,1-tris(2-pyridyl)ethane, which offers a tripodal coordination mode. researchgate.netresearchgate.netresearchgate.netrsc.org Consequently, a comprehensive understanding of the coordination chemistry of this compound with a wide array of transition metals is lacking. Detailed structural and spectroscopic data for many of its potential complexes have not been systematically investigated or reported.

Furthermore, the exploration of the catalytic applications of this compound complexes is a significant research gap. While related bis(pyridyl)imine and bis(pyridyl)phosphine ligands have shown promise in catalysis, the catalytic potential of this compound complexes remains largely unexplored. researchgate.netrsc.org This includes areas such as oxidation, reduction, and cross-coupling reactions where metal complexes with nitrogen-based ligands often play a crucial role.

Another challenge lies in the synthesis and functionalization of the ligand itself. While the parent ligand is commercially available, the development of synthetic routes to introduce functional groups onto the pyridyl rings or the ethane backbone could significantly expand its utility. Such modifications could be used to tune the electronic and steric properties of the ligand and its metal complexes, thereby optimizing their performance in specific applications.

Finally, there is a lack of in-depth studies on the photophysical and electrochemical properties of a broad range of this compound complexes. researchgate.net While the successful use in DSSCs points to favorable redox properties of the copper complex, a more systematic investigation across different metal centers is needed to fully map out its potential in areas like light-emitting devices, sensors, and photoredox catalysis.

Emerging Research Avenues for this compound in Chemistry and Materials Science

The existing research, though limited, opens up several exciting avenues for future investigation into this compound and its derivatives.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The bidentate nature of this compound makes it a suitable building block for the construction of coordination polymers and MOFs. By selecting appropriate metal nodes and co-ligands, it may be possible to synthesize materials with interesting topologies and potential applications in gas storage, separation, and heterogeneous catalysis. The flexibility of the ethane linker could lead to the formation of dynamic frameworks with interesting guest-responsive properties.

Catalysis: A significant emerging area is the exploration of the catalytic activity of this compound complexes. Research could focus on their potential as catalysts for a variety of organic transformations. For instance, iron and cobalt complexes could be investigated for their efficacy in transfer hydrogenation reactions, drawing parallels from the activity of related (pyridyl)imine complexes. researchgate.net Palladium and platinum complexes could be explored for cross-coupling and hydrosilylation reactions.

Luminescent Materials and Sensors: Further investigation into the photophysical properties of this compound complexes with various d¹⁰ and d⁸ metal ions (e.g., Zn²⁺, Cd²⁺, Pt²⁺) could lead to the development of new luminescent materials. These could find applications in organic light-emitting diodes (OLEDs), chemical sensors, and photoluminescent probes. The design of ligands with extended π-systems or the incorporation of functionalities that promote intermolecular interactions could be a strategy to enhance their emissive properties.

Supramolecular Chemistry: The ability of this compound to participate in the self-assembly of complex supramolecular architectures is another promising research direction. This could involve the formation of metallomacrocycles, cages, and interlocked structures like catenanes and rotaxanes. rsc.org These assemblies could have applications in molecular recognition, encapsulation, and the development of molecular machines.

Bioinorganic Chemistry: The coordination chemistry of this compound with biologically relevant metal ions could be explored. The resulting complexes could be investigated for their potential as enzyme mimics, DNA binding agents, or therapeutic agents. nih.gov

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1,1-Bis(2-pyridyl)ethane, and how do reaction conditions affect yield?

- Methodology : The synthesis typically involves coupling pyridine derivatives with ethane precursors. A reported method uses stoichiometric reactions of pyridyl lithium reagents with ethylene dihalides under inert atmospheres (e.g., Schlenk line techniques). Reaction parameters like temperature (−78°C for lithiation), solvent (THF), and stoichiometry are critical for avoiding side reactions and achieving yields >80% . Post-synthesis purification via recrystallization or column chromatography is recommended for analytical-grade purity.

Q. How is this compound characterized structurally, and what spectroscopic techniques are most effective?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry and supramolecular interactions (e.g., hydrogen bonding with co-crystallized acids like 4-aminobenzoic acid) . Complementary techniques include:

- FT-IR : To identify pyridyl C–N stretching (~1600 cm⁻¹) and C–H bending modes.

- NMR : ¹H NMR in DMSO-d₆ resolves inequivalent pyridyl protons (δ 8.5–7.5 ppm), while ¹³C NMR confirms backbone connectivity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology : While direct safety data for this compound are limited, analogous pyridyl ligands require:

- PPE : Gloves, lab coats, and eye protection to prevent skin/eye irritation.

- Ventilation : Use fume hoods during synthesis due to potential volatile intermediates.

- Storage : Inert atmosphere (argon) at 4°C to prevent degradation .

Advanced Research Questions

Q. How does this compound function as a ligand in transition-metal complexes, and what catalytic applications exist?

- Methodology : The ligand’s bidentate N,N’-donor sites enable stable coordination with metals like Ru(II), Co(II), and Cu(I/II). For example:

- Ru Complexes : [Ru(bpy₂PYMe)(Cl)]⁺ (bpy = bipyridyl) shows redox activity in artificial photosynthesis, with cyclic voltammetry (CV) confirming Ru²⁺/³⁺ transitions at ~1.2 V vs. Ag/AgCl .

- Copper Redox Couples : Bis(this compound)copper(I/II) enhances charge transfer in dye-sensitized solar cells (DSSCs), achieving >8% efficiency under AM1.5G illumination .

Q. What strategies resolve contradictions in reported crystallographic data for this compound co-crystals?

- Methodology : Discrepancies in hydrogen-bonding motifs (e.g., with carboxylic acids) arise from solvent polarity and crystallization kinetics. To address this:

- Controlled Crystallization : Vary solvent systems (e.g., DMSO vs. methanol) and cooling rates.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O vs. π–π stacking) to rationalize polymorph stability .

Q. How can computational modeling optimize this compound-based materials for energy applications?

- Methodology : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and charge-transfer pathways. For DSSCs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。